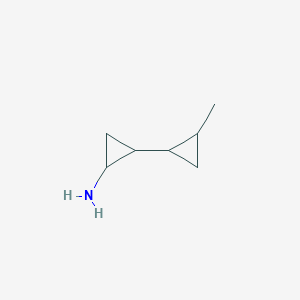![molecular formula C16H15NO3 B2646880 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid CAS No. 1396964-95-6](/img/structure/B2646880.png)
2-[(Biphenyl-4-carbonyl)-amino]-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(Biphenyl-4-carbonyl)-amino]-propionic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C16H15NO3 and a molecular weight of 269.3 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the Suzuki–Miyaura coupling reaction, which is a type of carbon-carbon bond-forming reaction, could potentially be used in the synthesis of biphenyl compounds .科学的研究の応用
Microbial Propionic Acid Production
Propionic acid (propionate) has significant commercial value and is produced through microbial fermentation. It finds use primarily in the food industry, but recent applications have extended to the cosmetic, plastics, and pharmaceutical sectors. The production process involves various metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways. Recent advances in genome shuffling, omics technologies, and metabolic engineering are paving the way for more efficient biological production of propionate. However, the economic viability is still challenged by high downstream purification costs. Further understanding of the metabolic capabilities of native producers is essential for realizing the full potential of these technologies (Gonzalez-Garcia et al., 2017).
Amino Acid Analysis Techniques
Laser-induced fluorescence spectroscopy, combined with capillary zone electrophoresis (CZE), is a significant advancement in the analysis of amino acids. CZE is an instrumental form of zone electrophoresis used for the rapid, efficient separation of chemical species based on their electrophoretic mobility. This technique has been successfully employed for the separation of dansyl-amino acids, demonstrating its potential in the detailed analysis of amino acid composition in various samples (Kuhr & Yeung, 1988).
Amino Acid Catabolism in Bacteria
Escherichia coli, both laboratory strains and clinical isolates, has the ability to utilize several aromatic acids as the sole carbon source for growth. The catabolism of phenylpropionic acid and its derivatives involves a series of reactions converting these substrates into products like succinate, pyruvate, and acetaldehyde. These metabolic pathways are inducible, and their regulation is complex, with different enzymes being responsible for the conversion of initial substrates into specific intermediates. The understanding of these pathways provides insights into the metabolic versatility and adaptability of bacteria like E. coli (Burlingame & Chapman, 1983).
Amino Acid Biosynthesis in Microorganisms
In mixed rumen micro-organisms, the incorporation of labeled substrates into amino acids has been studied, revealing specific pathways for the biosynthesis of amino acids like isoleucine. The study of these pathways and the incorporation patterns of different substrates like HCO3-, acetate, and propionate provides valuable insights into the metabolic processes in symbiotic microbial cultures (Sauer, Erfle, & Mahadevan, 1975).
特性
IUPAC Name |
2-[(4-phenylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(16(19)20)17-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJFJUFJGPGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2646802.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2646803.png)





![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2646815.png)


![2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2646819.png)
![1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B2646820.png)
